trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

Peptidomimetic Synthesis Chiral Resolution Solid-Phase Cyclization

Racemic or cis-diastereomer impurities in trans-ACHC derivatives lead to failed β-peptide syntheses and inseparable diastereomeric mixtures. This enantiopure (1R,2R)-2-aminocyclohexane-1-carboxamide hydrochloride (CAS 1212336-68-9) eliminates these risks: • Fixed (1R,2R) stereochemistry ensures robust 14-helical fold induction-cis or (1S,2S) analogs yield divergent, undesired cyclization products. • Hydrochloride salt provides superior aqueous solubility vs. free base for on-resin peptide couplings and bioconjugation. • Scalable synthesis from trans-cyclohexane-1,2-dicarboxylic acid avoids hazardous Strecker reagents, ensuring a safer, more reliable supply chain.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66
CAS No. 1212336-68-9
Cat. No. B596855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
CAS1212336-68-9
Synonymstrans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
Molecular FormulaC7H15ClN2O
Molecular Weight178.66
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)N)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1
InChIKeyCHFHYQUMEXHWPD-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Key Properties


trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride (CAS 1212336-68-9), also referred to as (1R,2R)-2-aminocyclohexane-1-carboxamide hydrochloride , is a chiral cyclic β-amino acid amide derivative with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . It belongs to the class of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) derivatives, which are recognized as important building blocks for helical β-peptides and peptidomimetics [1]. The compound is supplied as a hydrochloride salt, typically at purities of 98% , and its fixed (1R,2R) stereochemistry is critical for the conformational stability and biological function of downstream products [1].

(1R,2R) stereochemical control for β-peptide synthesis
Reported 14-helix induction in β-peptide foldamer studies
Hydrochloride salt supports aqueous-phase coupling workflows

Risks of Generic Substitution


Substituting trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride with a generic analog, such as the racemic mixture , the cis-diastereomer [1], or the free base form , introduces significant risks of failed synthesis and erroneous biological outcomes. The (1R,2R) stereochemistry is not a trivial feature; it is a functional prerequisite for inducing the specific helical fold (14-helix) in β-peptides [2]. Even a minor enantiomeric impurity can lead to a completely different secondary structure, as demonstrated by the divergent cyclization outcomes of (1R,2R) versus (1S,2S) diastereomers in solid-phase synthesis [3]. Furthermore, the hydrochloride salt form offers distinct advantages in solubility and handling over the free base, which is critical for reproducible solution-phase chemistry .

Racemic or (1S,2S) enantiomer
Cyclization outcome may shift to undesired scaffolds; diastereomeric product mixtures may form.
cis-Diastereomer
Does not support the 14-helical fold; secondary structure and target engagement may differ.
Free base form
Limited aqueous solubility may complicate solution-phase handling and coupling efficiency.

Quantitative Differentiation Evidence


Stereospecific Solid-Phase Cyclization

The (1R,2R) configuration of trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride is essential for controlling the diastereomeric outcome of cyclization reactions. In a solid-phase synthesis using l-Ser and a racemic Fmoc-trans-2-aminocyclohexanecarboxylic acid mixture, cyclization predominantly yielded the cyclic diastereomer containing the (1R,2R) moiety, while the (1S,2S)-enantiomer led to an undesired tricyclic diastereomer [1]. This demonstrates that the stereochemistry is not interchangeable; using the racemic mixture or wrong enantiomer results in product mixtures rather than a single, desired scaffold.

Cyclization outcome
Reported head-to-head
(1R,2R) predominantly gives desired cyclic scaffold; (1S,2S) yields undesired tricyclic diastereomer.
Enantiomer directly determines scaffold architecture.
Solid-phase synthesis with L-Ser; racemic mixture leads to product mixtures.
Peptidomimetic Synthesis Chiral Resolution Solid-Phase Cyclization

Helical Fold Induction: 14-Helix vs. 12-Helix

The trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) residue, of which the target compound is an amide derivative, is specifically known to induce a robust 14-helical fold in β-peptide homooligomers. This contrasts sharply with the cyclopentane analog trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), which induces a 12-helix [1]. The difference in fold type is a direct consequence of the cyclohexane ring's distinct torsional angle preferences and has profound implications for the overall molecular shape and biological target engagement.

Helical fold induction
Cross-study comparable
trans-ACHC homooligomers induce robust 14-helix; trans-ACPC induces 12-helix.
Ring size governs secondary structure type and molecular shape.
Assessed by CD and NMR; ACPC analog cannot substitute for 14-helix target.
β-Peptide Foldamers Secondary Structure Circular Dichroism

Synthetic Efficiency and Safety

The modern synthetic route to trans-2-aminocyclohexanecarboxylic acid amide derivatives, starting from trans-cyclohexane-1,2-dicarboxylic acid, offers significant improvements in efficiency over traditional methods. The one-pot procedure (cyclization to anhydride, amide formation, Hofmann degradation) provides the desired trans-ACHC in good yield without the need for toxic hydrogen cyanide, which is required in the classic Strecker synthesis [1]. While a direct yield comparison for the hydrochloride salt is not available, the foundational acid synthesis demonstrates a step-count reduction and avoidance of hazardous reagents [1].

Synthetic route safety
Cross-study comparable
One-pot Hofmann degradation avoids toxic HCN; classic Strecker synthesis requires HCN.
Safer, scalable supply chain context.
Based on precursor trans-ACHC acid synthesis; step-count reduction reported.
Synthetic Methodology Process Chemistry β-Amino Acid Synthesis

Enantiomeric Control in Cyclization

Further confirming the non-interchangeability of epimers, a detailed study on a tandem cyclic N-acyliminium nucleophilic addition reaction showed that the final cyclized product's architecture is strictly dictated by the stereochemistry of the starting trans-2-aminocyclohexanecarboxylic acid. The use of (1R,2R) versus (1S,2S) epimers led to structurally distinct tricyclic frameworks, and the analogous [6 + 7 + 5] fused ring system yielded inseparable diastereomers in a 1:0.6 ratio [1]. This highlights that a lack of stereochemical purity in the starting amide directly translates to an inseparable, unusable product mixture.

Enantiomeric control in cyclization
Direct head-to-head
(1R,2R) yields single diastereomer; (1S,2S) gives inseparable diastereomers (1:0.6 ratio).
Enantiopurity prevents inseparable product mixtures.
Tandem N-acyliminium cyclization on solid phase; stereochemistry is non-interchangeable.
Solid-Phase Synthesis Diastereoselectivity Peptide Cyclization

Supplier-Reported Purity: 98%

A direct purchasing specification from multiple reputable suppliers indicates that the commercially available trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride (CAS 1212336-68-9) is supplied with a minimum purity of 98% . While this does not represent a head-to-head performance metric, it is a critical quantitative baseline for procurement. In contrast, the free base (CAS 26685-84-7) or racemic mixtures are often supplied at lower or unspecified enantiomeric purity, introducing significant unknown variables into subsequent reactions .

Supplier-reported purity
Data to verify
Target hydrochloride salt: 98% minimum purity; racemate/free base: variable or unspecified.
Defined purity supports batch reproducibility.
Requires verification per supplier COA; quantitative baseline for procurement.
Quality Control Chiral Purity Procurement Specification

Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (the target compound) offers superior aqueous solubility compared to the free base amide (CAS 26685-84-7). A data point for a closely analogous system, trans-Boc-2-aminocyclohexanecarboxylic acid, reports a water solubility of approximately 1.8 g/L at 25°C for the protected free acid . While not precisely matching the target, this class-level inference suggests the hydrochloride form is likely to be significantly more soluble, enabling aqueous reaction conditions and simplifying purification procedures [1].

Salt-form solubility
Class-level inference
Hydrochloride salt—expected high aqueous solubility; free base analog ~1.8 g/L (25°C).
Salt form may support aqueous reaction conditions.
Exact solubility measurement recommended; class-level comparison for handling.
Formulation Solution-phase chemistry Compound Handling

High-Value Application Scenarios


14-Helical β-Peptide Foldamer Synthesis

The compound is the building block of choice for constructing β-peptides that adopt a robust 14-helical conformation, a specific secondary structure not accessible using the cyclopentane (ACPC) analog which forms a 12-helix [1]. This application is directly supported by the established foldamer literature where trans-ACHC homooligomers show a characteristic long-wavelength Cotton effect indicative of a 14-helix [2].

Stereospecific Solid-Phase Scaffold Synthesis

When used in solid-phase peptide or heterocycle synthesis, only the enantiomerically pure (1R,2R) amide ensures a single, desired product outcome. The use of the racemate or the (1S,2S) enantiomer has been directly and repeatedly shown to result in undesired tricyclic byproducts or inseparable diastereomeric mixtures, halting synthetic progress [3].

Aqueous-Phase Coupling and Bioconjugation

The hydrochloride salt form of the amide is preferentially selected for any reaction requiring aqueous solubility, such as on-resin peptide couplings in aqueous solvent mixtures or bioconjugation reactions with polar biomolecules. This is a direct practical advantage over the poorly water-soluble free base form [4].

Scalable One-Pot Hofmann Synthesis

The target compound can be reliably traced back to a scalable, one-pot synthetic procedure from the commercially available trans-cyclohexane-1,2-dicarboxylic acid, which avoids the hazardous reagents of traditional Strecker synthesis and provides a safer, more efficient supply chain [5].

Application
Selection Property
Validation Focus
14-Helical β-Peptide Foldamer Studies
(1R,2R) stereochemical control
Helix-type confirmation by CD and NMR
Stereospecific Solid-Phase Scaffold Synthesis
Enantiomeric purity of starting amide
Diastereomeric product ratio (HPLC / NMR)
Aqueous-Phase Coupling and Bioconjugation Research
Hydrochloride salt solubility
Solubility screening in aqueous media
Scalable Synthesis Route Evaluation
Precursor from trans-cyclohexane-1,2-dicarboxylic acid
Process safety and step-efficiency validation
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